molecular formula C17H24ClN B2383161 1-Adamantyl(phenyl)methanamine;hydrochloride CAS No. 2260932-54-3

1-Adamantyl(phenyl)methanamine;hydrochloride

Cat. No.: B2383161
CAS No.: 2260932-54-3
M. Wt: 277.84
InChI Key: ILMWJILVSWWTBL-UHFFFAOYSA-N
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Description

1-Adamantyl(phenyl)methanamine;hydrochloride is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and unique three-dimensional framework. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The phenyl group attached to the adamantane adds aromatic characteristics, making this compound versatile in various chemical reactions and applications.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315-H319, indicating that it can cause skin irritation and serious eye irritation . It is recommended to handle it with appropriate personal protective equipment .

Future Directions

While specific future directions for 1-Adamantyl(phenyl)methanamine are not mentioned in the search results, it’s worth noting that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantyl(phenyl)methanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Adamantyl(phenyl)methanamine;hydrochloride stands out due to the combination of the adamantane and phenyl groups, providing both stability and aromatic characteristics. This dual functionality enhances its potential in various applications, from medicinal chemistry to material science.

Properties

IUPAC Name

1-adamantyl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N.ClH/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17;/h1-5,12-14,16H,6-11,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMWJILVSWWTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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